molecular formula C18H19ClN4 B12665236 3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile CAS No. 93981-72-7

3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile

Cat. No.: B12665236
CAS No.: 93981-72-7
M. Wt: 326.8 g/mol
InChI Key: XFWHVVCCAFALIU-UHFFFAOYSA-N
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Description

3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. The compound’s structure includes a chloro group, a diethylamino group, and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-4-aminobenzonitrile using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 4-(diethylamino)-o-toluidine under basic conditions to yield the final azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to enhance sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy due to its vivid color.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

    Industry: Utilized in the production of pigments, inks, and coatings.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in biological systems, the compound may interact with cellular components, leading to staining or labeling of specific structures. In chemical reactions, the azo group can undergo electron transfer processes, facilitating the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(Diethylamino)phenyl)azo)benzonitrile
  • 3-Chloro-4-((4-(dimethylamino)phenyl)azo)benzonitrile
  • 4-((4-(Diethylamino)phenyl)azo)aniline

Uniqueness

3-Chloro-4-((4-(diethylamino)-o-tolyl)azo)benzonitrile is unique due to the presence of both a chloro group and a diethylamino group, which confer distinct reactivity and properties. The chloro group enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the diethylamino group increases its solubility in organic solvents and its ability to participate in electron transfer processes .

Properties

CAS No.

93981-72-7

Molecular Formula

C18H19ClN4

Molecular Weight

326.8 g/mol

IUPAC Name

3-chloro-4-[[4-(diethylamino)-2-methylphenyl]diazenyl]benzonitrile

InChI

InChI=1S/C18H19ClN4/c1-4-23(5-2)15-7-9-17(13(3)10-15)21-22-18-8-6-14(12-20)11-16(18)19/h6-11H,4-5H2,1-3H3

InChI Key

XFWHVVCCAFALIU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)C#N)Cl)C

Origin of Product

United States

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